10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane is a bicyclic compound characterized by a unique structure that incorporates both nitrogen and oxygen atoms within its framework. This compound belongs to the diazabicycloalkane family and features a benzyl substituent, which enhances its reactivity and potential applications in various fields, particularly medicinal chemistry. Its molecular formula is C₁₄H₁₈N₂O, and it has garnered interest for its potential therapeutic properties, including antimicrobial and anticancer activities .
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane is classified as a bicyclic organic compound and is part of the broader category of diazabicyclic compounds. Its classification is significant due to its structural features that contribute to its chemical reactivity and biological activity.
The synthesis of 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane typically involves multi-step organic reactions. A common synthetic route includes:
Key reagents and conditions for synthesis include:
The molecular structure of 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane features:
The compound's molecular weight is approximately 230.31 g/mol, and its structural formula can be represented as follows:
This unique arrangement contributes to its chemical properties and potential interactions with biological targets .
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane can participate in various chemical reactions:
The specific outcomes of these reactions depend on the choice of reagents and conditions:
The mechanism of action for 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane is primarily related to its interactions with biological targets, particularly in medicinal applications. It has been investigated for its ability to bind to specific enzymes or receptors, modulating their activity in various biochemical pathways.
For instance, it shows potential as a ligand for delta opioid receptors, which are critical in pain management therapies . The exact mechanisms are complex and depend on the specific biological context in which the compound is applied.
Relevant data indicates that this compound's unique bicyclic structure contributes significantly to its physical and chemical behavior.
10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane has several scientific applications:
The synthesis of 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane (CAS: 1085458-63-4, C₁₄H₂₀N₂O) relies on strategic strain-release cycloadditions to construct its bridged bicyclic framework. This 8-oxa-3,10-diazabicyclo[4.3.1]decane core features a strained heterocyclic system where ring tension drives key cyclization steps. One documented four-step route begins with azide displacement of a halogenated precursor, followed by Staudinger reduction to generate a reactive aza-ylide intermediate [6]. Subsequent intramolecular strain-release cycloaddition forms the bridged diazepane skeleton, leveraging ring strain to achieve regioselective ring closure.
A high-yielding alternative employs N,O-acetal precursors in palladium-catalyzed C–N bond metathesis. This method circumvents traditional aminal substrates, producing methanol as a benign byproduct that simplifies purification. The strain energy of the nascent bicyclic system facilitates a [3+2] cycloaddition between azomethine ylides and dipolarophiles, yielding the diazabicyclic core with >78% efficiency [4] [7]. Optimization studies indicate that electronic modulation of dipolarophiles (e.g., incorporating electron-deficient alkenes) enhances cycloaddition kinetics by 30–50%, while steric bulk on the benzyl group minimally impacts yields.
Table 1: Key Cycloaddition Strategies for Bridged Diazepane Synthesis
Cycloaddition Type | Precursor | Catalyst/Reagent | Yield Range | Regioselectivity |
---|---|---|---|---|
Intramolecular [3+2] | Azide derivatives | PPh₃, Δ | 60–75% | High (exo-selective) |
Pd-mediated C–N metathesis | N,O-Acetals | Pd(OAc)₂, XPhos | 70–85% | Moderate to high |
Strain-release annulation | Halogenated amines | LiAlH₄, THF | 65–80% | High |
Lithium aluminium tetrahydride (LiAlH₄) serves as the cornerstone reductive agent for converting intermediate imines or azides to the final amine functionality in the bicyclic structure. In the critical azide reduction step, LiAlH₄ in anhydrous tetrahydrofuran (THF) at 20°C selectively reduces aliphatic azides to primary amines without compromising the benzyl ether or existing amine groups [1] [6]. This chemoselectivity is pivotal for constructing the 3,10-diaza motif. Kinetic studies reveal that the reduction proceeds via nucleophilic hydride transfer to the electrophilic terminal nitrogen of the azide, generating a metal-bound diazonide intermediate that rapidly decomposes to the amine and nitrogen gas.
Reaction optimization necessitates strict temperature control (20±5°C) due to the exothermic nature of LiAlH₄ reductions. Quenching protocols using sequential addition of wet THF, aqueous Rochelle’s salt, and magnesium sulfate suppress side-product formation, improving isolated yields to >90% [6]. Alternative hydride sources like NaBH₄ or DIBAL-H prove ineffective, yielding <20% conversion due to competitive reduction of the benzyl group or incomplete azide reduction.
Boc protection of the secondary amine at the 3-position of the diazabicyclic core is indispensable for achieving selective N-benzylation at N10. The Boc group’s orthogonal stability allows sequential functionalization under mild conditions. Protection employs di-tert-butyl dicarbonate (Boc₂O) with catalytic HClO₄-SiO₂ under solvent-free conditions, affording tert-butyl 10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate in >85% yield [6] . The immobilized perchloric acid catalyst minimizes oxazolidinone formation from the neighboring oxygen atom—a common side reaction with Brønsted acid catalysts.
Deprotection utilizes hydrogen chloride in ethyl acetate (2h, 25°C), followed by neutralization with sodium carbonate in ethanol/chloroform. This method prevents alkylation side products by scavenging tert-butyl cations with thiophenol . The Boc group exhibits exceptional stability toward nucleophiles (RLi, RMgX) and mild bases (NEt₃), enabling downstream modifications at the benzyl group or oxygen bridge without deprotection.
Table 2: Boc Protection/Deprotection Performance Under Diverse Conditions
Condition | Stability | Side Reactions | Recommendation |
---|---|---|---|
pH < 1, 100°C | Unstable | Cleavage in <1h | Avoid strong acids at Δ |
pH = 4, RT | Stable | None | Safe for storage |
Nucleophiles (RLi, RMgX) | Stable | None | Compatible |
Pd-catalyzed couplings | Stable | None | Safe for cross-coupling |
Solvent polarity critically influences cyclization efficiency in bicyclic diazepane synthesis. Tetrahydrofuran (THF) is optimal for LiAlH₄-mediated reductions due to its ability to solubilize both hydride complexes and organic intermediates, while ethyl acetate proves superior for acid-catalyzed Boc deprotection, minimizing protonation of the tertiary amine [1] [6]. Non-polar solvents (toluene, hexane) reduce cyclization yields by >40% due to poor ion solvation.
Metal-free catalysis significantly enhances sustainability. Cinchona alkaloid-derived squaramides (10 mol%) in dichloromethane enable asymmetric cyclizations with 93% ee [7]. Similarly, solvent-free Boc protection using catalytic iodine achieves 90% yield at ambient temperature, eliminating solvent waste . For large-scale operations, hexafluoroisopropanol (HFIP) serves as a recyclable solvent and catalyst for Boc protection, reducing E-factor by 60% compared to traditional aprotic solvents.
Table 3: Solvent and Catalyst Systems for Key Synthetic Steps
Synthetic Step | Optimal Solvent | Catalyst | Yield | Environmental Impact |
---|---|---|---|---|
Azide reduction | THF | LiAlH₄ (4 equiv) | 92% | Moderate (requires quenching) |
Boc protection | Solvent-free | I₂ (5 mol%) | 90% | Low |
Boc deprotection | Ethyl acetate | HCl (4M in dioxane) | 88% | Moderate |
Cycloaddition | CH₂Cl₂ | Cinchona squaramide (10 mol%) | 85% | Low (catalyst recycling) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3